molecular formula C14H20BrN3O3 B13862290 4-Amino-5-bromo-N-(2-(N-ethylacetamido)ethyl)-2-methoxybenzamide

4-Amino-5-bromo-N-(2-(N-ethylacetamido)ethyl)-2-methoxybenzamide

Cat. No.: B13862290
M. Wt: 358.23 g/mol
InChI Key: ZLBCBMMEHZDURD-UHFFFAOYSA-N
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Description

4-Amino-5-bromo-N-(2-(N-ethylacetamido)ethyl)-2-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-bromo-N-(2-(N-ethylacetamido)ethyl)-2-methoxybenzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Bromination: Introduction of a bromine atom to the benzene ring.

    Amination: Introduction of an amino group.

    Acylation: Formation of the amide bond with N-ethylacetamide.

    Methoxylation: Introduction of a methoxy group.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions such as temperature, pressure, and catalysts to achieve high yield and purity. Techniques like continuous flow synthesis and automated reactors may be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions may convert the compound to its reduced forms.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while substitution may introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may act as a catalyst or ligand in various chemical reactions.

    Material Science: Potential use in the development of new materials with specific properties.

Biology

    Enzyme Inhibition: The compound may inhibit specific enzymes, making it useful in biochemical studies.

    Cell Signaling: Potential role in modulating cell signaling pathways.

Medicine

    Drug Development: The compound may serve as a lead compound for developing new drugs targeting specific diseases.

    Diagnostics: Potential use in diagnostic assays and imaging.

Industry

    Agrochemicals: The compound may be used in the formulation of pesticides or herbicides.

    Polymers: Potential application in the synthesis of specialty polymers.

Mechanism of Action

The mechanism of action of 4-Amino-5-bromo-N-(2-(N-ethylacetamido)ethyl)-2-methoxybenzamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-bromo-2-methoxybenzamide: Lacks the N-ethylacetamido group.

    4-Amino-2-methoxybenzamide: Lacks both the bromine and N-ethylacetamido groups.

    5-Bromo-2-methoxybenzamide: Lacks the amino and N-ethylacetamido groups.

Uniqueness

4-Amino-5-bromo-N-(2-(N-ethylacetamido)ethyl)-2-methoxybenzamide is unique due to the presence of all functional groups, which may confer specific biological activities and chemical properties not found in similar compounds.

Properties

Molecular Formula

C14H20BrN3O3

Molecular Weight

358.23 g/mol

IUPAC Name

N-[2-[acetyl(ethyl)amino]ethyl]-4-amino-5-bromo-2-methoxybenzamide

InChI

InChI=1S/C14H20BrN3O3/c1-4-18(9(2)19)6-5-17-14(20)10-7-11(15)12(16)8-13(10)21-3/h7-8H,4-6,16H2,1-3H3,(H,17,20)

InChI Key

ZLBCBMMEHZDURD-UHFFFAOYSA-N

Canonical SMILES

CCN(CCNC(=O)C1=CC(=C(C=C1OC)N)Br)C(=O)C

Origin of Product

United States

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